Solanesol

Catalog No.
S619322
CAS No.
13190-97-1
M.F
C45H74O
M. Wt
631.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solanesol

CAS Number

13190-97-1

Product Name

Solanesol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Molecular Formula

C45H74O

Molecular Weight

631.1 g/mol

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

AFPLNGZPBSKHHQ-MEGGAXOGSA-N

Synonyms

(C45 all trans polyprenol), solanesol

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C

Solanesol is a non-cyclic terpene alcohol characterized by its chemical formula C₄₅H₇₄O. It consists of nine isoprene units and is primarily found in solanaceous plants such as tobacco, potato, and tomato. This compound typically appears as a white, waxy solid and is classified as a nonaisoprenoid. Solanesol is notable for being a biosynthetic precursor to coenzyme Q10, which plays a critical role in cellular energy production and antioxidant defense mechanisms .

The mechanism of action for solanesol varies depending on the context. In plants, solanesol likely interacts with cell membranes, influencing their stability and fluidity, thereby contributing to stress tolerance []. When used as a pharmaceutical precursor, solanesol's role is primarily as a building block for CoQ10 and other compounds, where its specific mechanism depends on the final product.

  • Pathogen infection: When plants are infected by pathogens, such as viruses or bacteria, solanesol levels significantly increase . This increase is believed to be part of the plant's defense response, potentially contributing to membrane stabilization and the activation of signaling pathways involved in defense gene expression .
  • Temperature stress: Exposure to elevated temperatures also triggers an increase in solanesol content in plants. Studies have shown that solanesol levels can increase up to six-fold in response to moderate temperature increases . This suggests that solanesol may play a role in protecting plant membranes and maintaining cellular function under heat stress.
, including oxidation, addition, rearrangement, and dehydrogenation. Its structure allows for significant reactivity due to the presence of multiple double bonds. Notably, solanesol can undergo transformations to yield derivatives that may exhibit enhanced biological activities or improved pharmacological properties. For example, solanesol has been chemically modified to produce diacid solanesyl 5-fluorouracil ester derivatives with promising antitumor activity .

Solanesol exhibits a range of biological activities that contribute to its medicinal value. Key properties include:

  • Antioxidant Activity: Solanesol has strong free radical absorption capabilities, which are attributed to its non-conjugated double bonds. It demonstrates scavenging activities comparable to standard antioxidants like Trolox .
  • Anti-inflammatory Effects: Research indicates that solanesol can inhibit the generation of inflammatory cytokines through the p38 and Akt signaling pathways, suggesting its potential in treating inflammatory conditions .
  • Antitumor Properties: Solanesol has been shown to enhance the effectiveness of traditional anticancer drugs by overcoming drug resistance mechanisms in cancer cells .

Solanesol can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical synthesis methods have been developed for producing solanesol, allowing for controlled production of the compound .
  • Semi-Chemical Synthesis: This method involves using solanesol as a starting material to create derivatives through further

Solanesol has several applications across different fields:

  • Pharmaceuticals: As an important intermediate in the synthesis of coenzyme Q10 and other pharmaceutical compounds, solanesol plays a significant role in drug development .
  • Drug Delivery Systems: Solanesol derivatives have been explored for use in micelles for hydrophobic drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
  • Biotechnology: Solanesol-anchored DNA has been investigated for its potential in mediating vesicle fusion, indicating its utility in biotechnological applications .

Studies on the interactions of solanesol with other biological molecules have revealed significant insights into its pharmacological potential. For example, it has been shown to activate protective cellular mechanisms such as the upregulation of heme oxygenase-1 (HO-1) and heat shock protein 70 (Hsp70), which are crucial in mitigating oxidative stress and inflammation . Additionally, solanesol's ability to modify traditional anticancer drugs enhances their efficacy while reducing toxicity .

Several compounds share structural or functional similarities with solanesol. Here are some notable examples:

CompoundStructure/CharacteristicsUnique Features
UbiquinoneA lipid-soluble compound involved in energy productionDirectly synthesized from solanesol; essential for mitochondrial function
PhytosterolsPlant-derived sterols with similar bioactivityKnown for cholesterol-lowering effects; structurally distinct from terpenes
CarotenoidsPigmented compounds with antioxidant propertiesPrimarily known for their role in photosynthesis; different structural framework

Solanesol stands out due to its unique structure as a non-cyclic terpene alcohol and its specific biosynthetic pathway leading to coenzyme Q10 production. Its diverse biological activities further differentiate it from other similar compounds.

XLogP3

15.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

630.57396698 g/mol

Monoisotopic Mass

630.57396698 g/mol

Heavy Atom Count

46

UNII

FF31XTR2N4

Other CAS

13190-97-1

Wikipedia

Solanesol

General Manufacturing Information

2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-: INACTIVE

Dates

Modify: 2023-08-15

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